molecular formula C7H9FN2 B2624124 (2-Fluoro-4-methylphenyl)hydrazine CAS No. 5596-75-8

(2-Fluoro-4-methylphenyl)hydrazine

Cat. No.: B2624124
CAS No.: 5596-75-8
M. Wt: 140.161
InChI Key: QXPFYIANUNFIQE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-fluoro-4-methylphenyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of (2-fluoro-4-methylphenyl)amine with hydrazine hydrate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Fluoro-4-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in its role as a building block in organic synthesis. Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

  • (2,6-Difluorophenyl)hydrazine
  • (2-Fluoro-4-methoxyphenyl)hydrazine
  • (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine
  • (2-Fluorophenyl)hydrazine

Comparison: (2-Fluoro-4-methylphenyl)hydrazine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. For example, the electron-withdrawing effect of the fluorine atom can make the hydrazine group more nucleophilic, while the methyl group can provide steric hindrance, affecting the compound’s overall reactivity .

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPFYIANUNFIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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